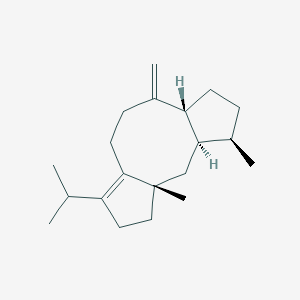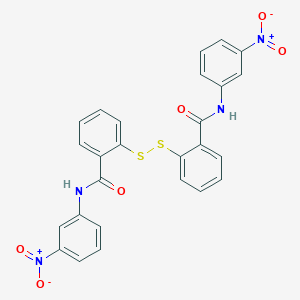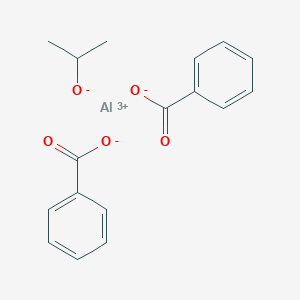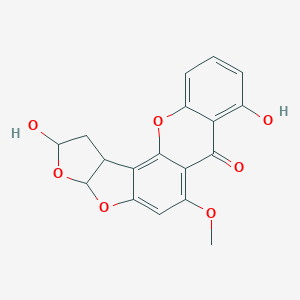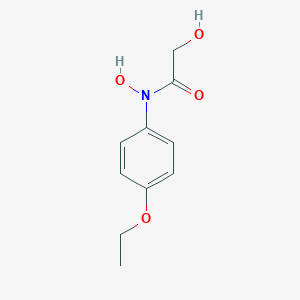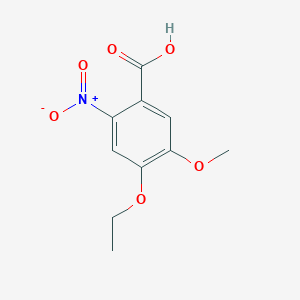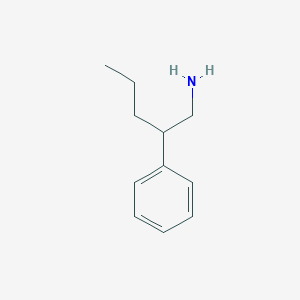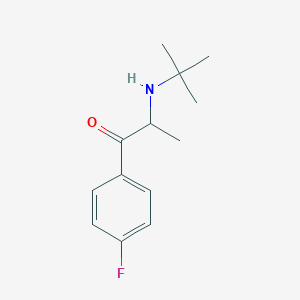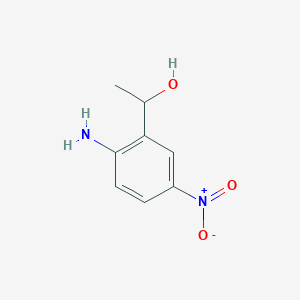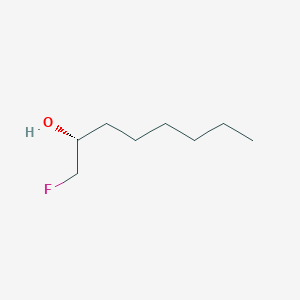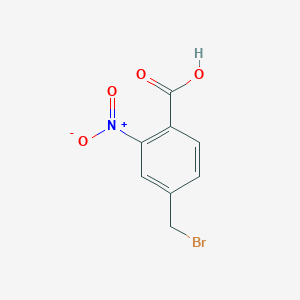
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone, also known as Vitamin K3 or Menadione, is a synthetic compound that has been used in scientific research for decades. It is a water-soluble compound that is structurally similar to Vitamin K, which plays a crucial role in blood clotting. However, Vitamin K3 does not have the same biological activity as Vitamin K and is not used as a dietary supplement.
Wirkmechanismus
The mechanism of action of 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is not fully understood. It is known to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been shown to have various biochemical and physiological effects in cells and organisms. It can induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the activity of certain enzymes involved in energy metabolism and neurotransmitter synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 in lab experiments is its water solubility, which makes it easy to dissolve in aqueous solutions. Additionally, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its potential toxicity to cells and organisms, which can affect the validity of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in cells and organisms. Finally, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 could be studied in combination with other compounds to determine its synergistic effects on biological systems.
In conclusion, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is a synthetic compound that has been used in scientific research for decades. It has various biochemical and physiological effects and has been studied in cancer research, oxidative stress studies, and neurodegenerative disease research. While it has advantages in lab experiments, its potential toxicity to cells and organisms must be considered. There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3, including its potential use as a treatment for neurodegenerative diseases and further studies on its mechanism of action and toxicity.
Synthesemethoden
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 can be synthesized by reacting 2-methyl-1,4-naphthoquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction results in the formation of a disulfide bond between two glutathione molecules and the naphthoquinone ring. The compound can be purified by chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been used in various scientific research applications, including cancer research, oxidative stress studies, and neurodegenerative disease research. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress in cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
107432-96-2 |
|---|---|
Produktname |
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone |
Molekularformel |
C30H36N6O14S2 |
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2S)-2-[3-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-1,4-dioxonaphthalen-2-yl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H36N6O14S2/c31-15(25(45)46)5-7-17(37)35-29(11-51,27(49)33-9-19(39)40)21-22(24(44)14-4-2-1-3-13(14)23(21)43)30(12-52,28(50)34-10-20(41)42)36-18(38)8-6-16(32)26(47)48/h1-4,15-16,51-52H,5-12,31-32H2,(H,33,49)(H,34,50)(H,35,37)(H,36,38)(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t15-,16-,29-,30-/m0/s1 |
InChI-Schlüssel |
PYPHCUPQHPLOPW-RMYXUZSKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Andere CAS-Nummern |
107432-96-2 |
Synonyme |
2,3-(di-glutathion-S-yl)-1,4-naphthoquinone DGSYNQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



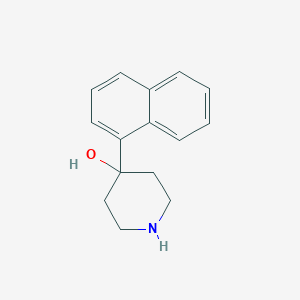
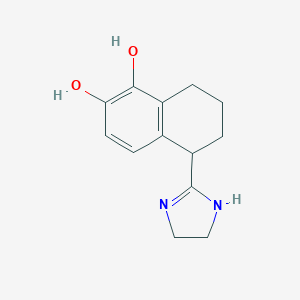
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
